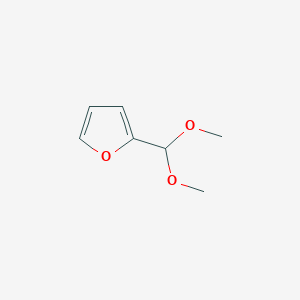

2-(Dimethoxymethyl)furan

Description

Properties

IUPAC Name |

2-(dimethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-8-7(9-2)6-4-3-5-10-6/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYAKXNQOMNLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473395 | |

| Record name | 2-(dimethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-62-9 | |

| Record name | 2-(Dimethoxymethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(dimethoxymethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furaldehyde dimethylacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Dimethoxymethyl)furan physicochemical properties

A Strategic Synthon for Heterocyclic Chemistry and Drug Discovery [1]

Executive Summary

2-(Dimethoxymethyl)furan (CAS: 13213-00-8 / 1453-62-9), often referred to as furfural dimethyl acetal, is a masked aldehyde and a pivotal furan derivative.[1] While it serves as a stable precursor to furfural, its primary value in modern drug development lies in its role as the substrate for the Achmatowicz rearrangement .[1] This oxidative transformation converts the furan ring into a dihydropyranone, providing a rapid, stereocontrolled entry into the synthesis of monosaccharides, lactones, and complex heterocyclic scaffolds found in bioactive natural products.[1]

This guide details the physicochemical profile, synthetic utility, and handling protocols for this compound, designed for researchers requiring high-purity applications.[1]

Part 1: Identity & Physicochemical Profile[1][2]

The following data aggregates experimental values from standard chemical safety and physical property databases.

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Names | Furfural dimethyl acetal; 2-Furaldehyde dimethyl acetal |

| CAS Number | 13213-00-8 (Primary), 1453-62-9 |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| SMILES | COC(C1=CC=CO1)OC |

Physical Constants

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage |

| Boiling Point | 160–162 °C | @ 760 mmHg (Atmospheric) |

| Boiling Point (Red.) | 56–57 °C | @ 0.3 mmHg |

| Density | 1.055 – 1.063 g/mL | @ 20 °C |

| Refractive Index ( | 1.4480 – 1.4520 | Typical range for acetal furans |

| Flash Point | ~45–50 °C | Flammable (Class 3) |

| Solubility | DCM, MeOH, EtOAc, DMSO | Immiscible in water (hydrolyzes) |

Part 2: Synthetic Utility & Reactivity[1][7][8]

The Core Value: The Achmatowicz Rearrangement

For drug developers, the utility of this compound extends beyond simple aldehyde protection.[1] It is the starting point for the Achmatowicz Rearrangement , a powerful method to expand the 5-membered furan ring into a 6-membered pyranone.

Mechanism & Application:

-

Oxidation: Treatment with an oxidant (e.g., NBS, m-CPBA, or singlet oxygen) in methanol yields 2,5-dimethoxy-2,5-dihydrofuran.[1]

-

Rearrangement: Acidic hydrolysis opens the ring and recyclizes it to form 6-hydroxy-2H-pyran-3(6H)-one (or its acetal).[1][2]

-

Utility: This pyranone is a "chiral pool" equivalent, allowing the de novo synthesis of rare sugars (e.g., L-sugars), aminoglycosides, and macrocyclic lactones.[1]

Visualization: The Achmatowicz Pathway

The following diagram illustrates the transformation flow from Furfural to the Pyranone scaffold using this compound as the stable intermediate.[1]

Figure 1: The strategic role of this compound in the oxidative expansion of furans to pyranones.[1][3][4]

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

This protocol utilizes an acid-catalyzed acetalization.[1][2] To drive the equilibrium forward, water removal is critical, often achieved via trimethyl orthoformate (TMOF) as a chemical desiccant or azeotropic distillation.[1]

Reagents:

-

Furfural (freshly distilled)[1]

-

Methanol (anhydrous)[1]

-

Trimethyl Orthoformate (TMOF)[1]

-

Catalyst: p-Toluenesulfonic acid (p-TSA) or Ammonium Chloride (

)[1]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Furfural (1.0 equiv) and TMOF (1.1 equiv) in anhydrous Methanol (3.0 equiv).

-

Catalysis: Add p-TSA (0.01 equiv) or

(0.05 equiv) at room temperature. -

Reaction: Reflux the mixture for 3–5 hours. Monitor conversion via TLC (Silica gel; Hexane:EtOAc 8:2) or GC-MS.[1][2] The aldehyde peak (furfural) should disappear.[1][2]

-

Quench: Cool to room temperature. Neutralize the acid catalyst by adding solid Sodium Carbonate (

) or a few drops of Triethylamine.[1][2] -

Workup: Filter off solids. Concentrate the filtrate under reduced pressure (rotary evaporator).

-

Purification: Distill the residue under vacuum.

Protocol B: C5-Lithiation (Functionalization)

The acetal group protects the aldehyde, allowing lithiation at the C5 position—a reaction impossible with free furfural.[1]

-

Dissolution: Dissolve this compound in anhydrous THF under Argon/Nitrogen atmosphere.

-

Lithiation: Cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 30–60 minutes.

-

Electrophile Addition: Add the desired electrophile (e.g., alkyl halide, carbonyl) at -78 °C.

-

Deprotection (Optional): If the free aldehyde is required, treat the product with 1M HCl/THF to remove the acetal.[1][2]

Part 4: Stability & Handling (HSE)[1]

Stability Profile

-

Acid Sensitivity: High.[1][2] Acetals are stable to base but hydrolyze rapidly in the presence of aqueous acids or moisture + Lewis acids, reverting to furfural.[1][2]

-

Oxidation: Susceptible to air oxidation over time.[1][2] Store under inert gas (Nitrogen/Argon).

-

Peroxide Formation: Like many ethers/furans, prolonged exposure to air and light may form peroxides.[1][2] Test for peroxides before distillation.[1][2]

Safety Measures (GHS Classification)

-

Flammability: H226/H225 (Flammable liquid and vapor).[1][2] Keep away from heat/sparks.[1][5][2][6][7]

-

Health: H315 (Skin Irritation), H319 (Eye Irritation).[1][7]

-

Storage:

References

-

Synthose Inc. (2024).[1][2] this compound Product Specification & SDS. Retrieved from [1]

-

Achmatowicz, O., et al. (1971).[1][3][2][8] "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds". Tetrahedron, 27(10), 1973-1996.[1][3] (Foundational paper for the Achmatowicz Rearrangement).

-

PubChem. (2024).[1][2] this compound Compound Summary (CID 11815465).[1][2] National Library of Medicine.[1][2] Retrieved from [1]

-

Li, S., et al. (2022).[1][2] "Achmatowicz Rearrangement-Inspired Development of Green Chemistry". Accounts of Chemical Research. Retrieved from [1]

-

BenchChem. (2024).[1][2] Application of 2-(Diethoxymethyl)furan in Pharmaceutical Synthesis. Retrieved from [1]

Sources

- 1. This compound | C7H10O3 | CID 11815465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxyfuran | C5H6O2 | CID 117476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. synthose.com [synthose.com]

- 8. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Technical Guide: 2-(Dimethoxymethyl)furan Spectroscopic Data Analysis

Executive Summary

2-(Dimethoxymethyl)furan (CAS: 13265-84-4), often referred to as furfural dimethyl acetal, represents a critical intermediate in the synthesis of renewable fuels and furan-based pharmaceuticals.[1] Its stability is governed by the acetal functionality, which is robust under basic conditions but highly labile in acidic environments.[2]

This guide provides a rigorous spectroscopic framework for identifying and validating this compound. Unlike standard data sheets, this document focuses on causality —explaining why signals appear where they do—and impurity profiling , specifically the detection of the genotoxic precursor, furfural.

Part 1: Molecular Architecture & Spectroscopic Predictions[3]

Before analyzing data, we must establish the "Spectroscopic Truth"—the theoretical baseline dictated by the molecule's electronic environment.

Structural Logic

The molecule consists of an electron-rich furan ring substituted at the C2 position with a dimethyl acetal group.

-

Electronic Effect: The furan ring is aromatic (heteroaromatic), creating a ring current that deshields attached protons (anisotropic effect).

-

Acetal Sensitivity: The acetal carbon is bonded to two oxygen atoms and the furan ring, making its associated proton (the methine proton) the most diagnostic signal for structural confirmation.

The "Silent" Impurity Risk

The synthesis of this compound involves the acid-catalyzed reaction of furfural with methanol. The reaction is an equilibrium.[2]

-

Risk: Residual Furfural.

-

Detection: Furfural possesses an aldehyde proton (~9.6 ppm). This compound has an acetal proton (~5.4 ppm).[1] The disappearance of the 9.6 ppm signal and appearance of the 5.4 ppm signal is the primary metric of conversion.

Part 2: Experimental Protocol (Synthesis & Purification)

To ensure the spectroscopic data discussed below is relevant, the sample must be prepared with high fidelity. The following protocol minimizes water intrusion, which reverses the reaction.

Optimized Synthesis Workflow

-

Reagents: Furfural (freshly distilled), Trimethyl Orthoformate (TMOF - water scavenger), Methanol (anhydrous), p-Toluenesulfonic acid (p-TSA - catalyst).[1]

-

Mechanism: TMOF reacts with generated water to form methyl formate and methanol, driving the equilibrium to the right (Le Chatelier’s principle).[2]

Visualization: Synthesis Logic

The following diagram outlines the critical path for synthesis and workup, highlighting the "Quench" step which is vital to prevent hydrolysis during isolation.

Figure 1: Reaction workflow emphasizing the alkaline quench to prevent acid-catalyzed hydrolysis during distillation.

Part 3: Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Solvent Choice: Benzene-d6 (

H NMR Data (400 MHz,

)

| Position | Assignment | Shift ( | Multiplicity | Integration | Mechanistic Explanation |

| H-A | Furan H-5 | 7.42 | dd ( | 1H | Deshielded by heteroatom (Oxygen) and aromatic ring current.[1] |

| H-B | Furan H-3 | 6.45 | d ( | 1H | |

| H-C | Furan H-4 | 6.38 | dd ( | 1H | |

| H-D | Acetal -CH- | 5.45 | Singlet | 1H | Diagnostic Peak. Deshielded by two methoxy oxygens + aromatic ring.[1] |

| H-E | Methoxy -CH3 | 3.35 | Singlet | 6H | Shielded methyls attached to oxygen.[1] |

C NMR Data (100 MHz,

)

| Carbon Type | Shift ( | Interpretation |

| Furan C-2 | 150.1 | Quaternary carbon attached to the acetal group.[1] |

| Furan C-5 | 143.2 | |

| Furan C-3/C-4 | 110.2 / 108.5 | Aromatic carbons.[1] |

| Acetal CH | 98.4 | Diagnostic Peak. Characteristic of acetal carbons ( |

| Methoxy CH3 | 52.8 | Typical aliphatic methoxy shift. |

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern of acetals is dominated by

-

Molecular Ion (

): m/z 142 (Often weak). -

Base Peak: m/z 111.

-

Secondary Fragment: m/z 39 (Cyclopropenyl cation, typical of furan ring disintegration).

Figure 2: Primary fragmentation pathway leading to the base peak at m/z 111.[1]

Infrared Spectroscopy (FT-IR)

IR is used primarily as a negative control to confirm the absence of the starting material.

-

Region of Interest 1 (1670–1700 cm

):-

Furfural: Strong C=O stretch.

-

Product:Must be silent. Any peak here indicates hydrolysis or incomplete reaction.

-

-

Region of Interest 2 (1000–1200 cm

):-

Product: Strong, broad bands corresponding to C-O-C (acetal) and C-O-C (furan) stretching.

-

-

Region of Interest 3 (3100–3150 cm

):-

Weak C-H stretches from the furan ring (aromatic C-H).

-

Part 4: Quality Control & Self-Validating Protocols

To maintain scientific integrity, the following checks must be performed before using the material in downstream applications (e.g., drug synthesis).

The "Shake Test" (Quick Hydrolysis Check)

If you suspect your sample has degraded:

-

Take 1 drop of the sample.

-

Add to 1 mL of water with 1 drop of HCl.

-

Shake and smell.

-

Result: The "almond-like" smell of pure furfural will return immediately if the acetal hydrolyzes. This confirms the identity of the acetal (reversible protection).

Quantitative Purity Calculation (qNMR)

Do not rely on area normalization alone. Use an internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).

References

-

NIST Mass Spectrometry Data Center. Furan, 2-(dimethoxymethyl)- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[5][6] [Link][1]

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 4332: Furfural dimethyl acetal. National Institute of Advanced Industrial Science and Technology (AIST). [Link][1]

- Clauson-Kaas, N., et al.Preparation of Furfural Acetals. Acta Chemica Scandinavica, 1953.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[7] John Wiley & Sons. (Authoritative source for general furan/acetal shifts).

Sources

Theoretical Studies on the Electronic Structure of 2-(Dimethoxymethyl)furan: A Technical Guide

Executive Summary

2-(Dimethoxymethyl)furan (CAS: 1453-62-9), often referred to as furfural dimethyl acetal, represents a critical intermediate in the valorization of biomass-derived furans and a potential scaffold in medicinal chemistry. Unlike its parent aldehyde (furfural), the acetal functionality offers distinct electronic shielding and lipophilicity profiles.

This technical guide provides a rigorous framework for the theoretical characterization of this compound. It details the computational protocols required to map its electronic structure, rationalize its conformational landscape, and predict its reactivity.[1] By synthesizing Density Functional Theory (DFT) methodologies with frontier molecular orbital (FMO) analysis, this guide enables researchers to predict metabolic stability and reactivity patterns prior to wet-lab synthesis.

Chemical Context & Structural Dynamics[1][2]

The electronic behavior of this compound is governed by the interplay between the aromatic furan ring and the flexible, oxygen-rich acetal side chain.

The Anomeric Effect and Conformational Locking

The dimethoxymethyl group is not static. Its rotation is restricted by the anomeric effect , which stabilizes gauche conformations where a lone pair of an acetal oxygen is antiperiplanar to the C-O bond of the other alkoxy group.

-

Electronic Consequence: This hyperconjugation (

) lowers the ground state energy but increases the barrier to rotation, potentially "locking" the molecule into specific conformations that dictate binding affinity in biological pockets. -

Steric Factors: The bulky methoxy groups create steric clash zones with the furan C3-hydrogen, further limiting the conformational space.

Electronic Push-Pull

-

Furan Ring: Acts as an electron-rich heteroaromatic system (nucleophile).

-

Acetal Group: Unlike the electron-withdrawing carbonyl in furfural, the acetal group is a weak electron donor by resonance but inductively withdrawing. This raises the Highest Occupied Molecular Orbital (HOMO) energy relative to furfural, making the furan ring more susceptible to electrophilic attack (e.g., oxidation by CYP450 enzymes).

Computational Protocol (Standard Operating Procedure)

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol is self-validating through the comparison of calculated vibrational frequencies with experimental IR/Raman data.

Recommended Level of Theory

For organic ether/furan systems, the B3LYP functional is the industry standard, but modern dispersion-corrected functionals are superior for capturing the weak interactions in the acetal tail.

| Component | Recommendation | Rationale |

| Functional | ωB97X-D or B3LYP-D3(BJ) | Captures long-range dispersion forces critical for accurate acetal conformational energies. |

| Basis Set | def2-TZVP (Optimization) / def2-QZVP (Single Point) | Triple-zeta quality minimizes basis set superposition error (BSSE). |

| Solvation | SMD (Solvation Model based on Density) | More accurate than PCM for calculating |

| Software | Gaussian 16 / ORCA 5.0 | Standard packages with robust solvation and frequency algorithms. |

Step-by-Step Workflow

-

Conformational Search: Perform a relaxed potential energy surface (PES) scan of the dihedral angles connecting the acetal carbon to the furan ring (

). -

Geometry Optimization: Optimize the lowest energy conformers (Global Minima) using the recommended level of theory.

-

Frequency Analysis: Confirm stationary points (zero imaginary frequencies) and generate thermochemical data.

-

Electronic Property Calculation: Compute HOMO/LUMO energies, Dipole Moments, and Molecular Electrostatic Potential (MEP) maps.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is defined by the energy gap (

-

HOMO Location: Predominantly localized on the furan ring

-system. High electron density at the C5 position predicts this as the primary site for electrophilic metabolic attack (e.g., furan ring opening). -

LUMO Location: Often delocalized over the furan ring and the C-O antibonding orbitals of the acetal.

-

Chemical Hardness (

): Calculated as

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution on the van der Waals surface, guiding intermolecular interaction predictions.

-

Negative Potential (Red): Concentrated over the furan oxygen and the two acetal oxygens. These are hydrogen bond acceptor sites.

-

Positive Potential (Blue): Localized on the methyl protons and the furan ring protons.

-

Implication: The high negative potential density around the acetal oxygens makes them susceptible to protonation, which is the first mechanistic step in acid-catalyzed hydrolysis to revert to the aldehyde.

Visualization: Computational Workflow & Reactivity Pathways

The following diagrams illustrate the logic flow for the theoretical study and the predicted acid-hydrolysis pathway derived from electronic structure calculations.

Computational Study Workflow

Caption: Figure 1. Standardized computational workflow for electronic structure elucidation.

Acid-Catalyzed Hydrolysis Mechanism (Predicted)

Electronic structure calculations predict that protonation occurs preferentially at the acetal oxygen due to high electron density (MEP), leading to the following pathway:

Caption: Figure 2. Predicted hydrolysis pathway driven by acetal oxygen basicity.

Applications in Drug Design[3][4]

Understanding the electronic structure of this compound allows for its rational use in drug development:

-

Prodrug Design: The acetal group can mask the reactive aldehyde of furfural, improving lipophilicity (calculated LogP) and membrane permeability. The hydrolysis rate (predicted by the activation energy of TS1 in Fig 2) determines the release profile.

-

Metabolic Stability: High HOMO energy on the furan ring suggests rapid oxidation by P450 enzymes. Theoretical studies can guide the substitution of the furan ring (e.g., with electron-withdrawing groups) to lower the HOMO and improve metabolic half-life.

References

-

Menezes, V. M., et al. (2021).[2] Conformational analysis and vibrational spectroscopy of furan derivatives: A DFT study. Journal of Molecular Structure. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

-

PubChem. (2025).[3][4] Compound Summary for CID 11815465: this compound.[3] National Library of Medicine. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

Sources

Methodological & Application

Precision Synthesis of 7-Oxabicyclo[2.2.1]heptene Scaffolds via 2-(Dimethoxymethyl)furan

Application Note: AN-OXA-2024

Abstract

The 7-oxabicyclo[2.2.1]heptene (oxanorbornene) scaffold represents a privileged architecture in drug discovery, serving as a rigid, stereochemically defined core for glycomimetics and a precursor for Ring-Opening Metathesis Polymerization (ROMP). While furan-based Diels-Alder (DA) cycloadditions are the standard route to these systems, electron-deficient furans (like furfural) are notoriously poor dienes.[1] This guide details the use of 2-(dimethoxymethyl)furan —a "latent" formyl furan—to overcome electronic deactivation. By masking the electron-withdrawing aldehyde as an electron-neutral acetal, researchers can restore diene reactivity, access high-yield cycloadditions, and subsequently unmask the aldehyde for downstream functionalization.

Introduction: The "Hidden Aldehyde" Strategy

Direct Diels-Alder cycloaddition of furfural (2-formylfuran) is kinetically hindered because the aldehyde group lowers the energy of the diene's HOMO, widening the HOMO

This compound solves this by converting the electron-withdrawing formyl group (

-

Electronic Activation: The acetal is inductively weak and mesomerically donating, raising the diene HOMO energy and accelerating reaction rates with electron-deficient dienophiles (e.g., maleimides, acrylates).

-

Steric Steering: The bulky acetal group influences endo/exo selectivity, often favoring the thermodynamic exo adduct, which is crucial for preventing retro-Diels-Alder fragmentation.

Mechanistic Pathway & Selectivity

The reaction proceeds via a concerted [4+2] cycloaddition.[2] Due to the reversibility of furan DA reactions, the endo product (kinetic) forms faster but is less stable. The exo product (thermodynamic) is favored at higher temperatures or extended reaction times.

Figure 1: Reaction coordinate illustrating the kinetic vs. thermodynamic control in furan cycloadditions. The acetal substituent stabilizes the Exo adduct, minimizing retro-Diels-Alder pathways.

Experimental Protocols

Protocol A: Thermal Cycloaddition (High-Yield "Workhorse")

Best for: Highly reactive dienophiles (Maleimides, Maleic Anhydride).

Reagents:

-

This compound (1.0 equiv)

-

N-Methylmaleimide (1.05 equiv)

-

Solvent: Toluene (Anhydrous) or Diethyl Ether

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-methylmaleimide (1.17 g, 10.5 mmol) in Toluene (15 mL).

-

Addition: Add this compound (1.42 g, 10.0 mmol) dropwise at room temperature.

-

Reaction:

-

Kinetic Control (Endo-rich): Stir at ambient temperature (25°C) for 48 hours.

-

Thermodynamic Control (Exo-exclusive): Reflux at 60–80°C for 12 hours.

-

-

Work-up:

-

Cool the solution to 0°C. The exo-adduct often precipitates as a white crystalline solid.

-

Filter the solid and wash with cold hexanes/ether (1:1).

-

If no precipitate forms, concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). Note: Silica is acidic; add 1% Et

N to the eluent to prevent acetal hydrolysis.

-

Validation:

-

1H NMR (CDCl

): Look for the bridgehead protons. Exo bridgehead protons typically appear as singlets or narrow doublets (

Protocol B: Lewis Acid Catalyzed (Low Temperature)

Best for: Sluggish dienophiles (Acrylates, Vinyl Ketones).

Reagents:

-

Zinc Iodide (

) or Zinc Chloride ( -

Methyl Acrylate (1.2 equiv)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Catalyst Activation: Flame-dry

(320 mg, 1.0 mmol) under vacuum, then cool under Argon. -

Solvation: Suspend catalyst in anhydrous DCM (20 mL).

-

Addition: Add this compound (1.42 g, 10.0 mmol) and Methyl Acrylate (1.08 mL, 12.0 mmol).

-

Reaction: Stir at 0°C to Room Temperature for 24 hours. The Lewis Acid activates the dienophile (lowering LUMO energy) without hydrolyzing the acetal (provided water is excluded).

-

Quench: Add saturated aqueous NaHCO

(10 mL). Extract with DCM (3x). -

Purification: Dry organic layer over MgSO

, concentrate, and chromatograph (buffered silica).

Post-Synthetic Utility: Unmasking the Aldehyde

The true value of this method lies in the controlled hydrolysis of the acetal to generate 7-oxabicyclo[2.2.1]hept-5-ene-2-carbaldehyde .

Protocol C: Acetal Hydrolysis

Warning: The oxanorbornene alkene is sensitive to strong acids (hydration risk). Use mild acidic conditions.

Procedure:

-

Dissolve the DA adduct (1.0 equiv) in THF:H

O (4:1). -

Add Amberlyst-15 (H+ form) resin or 5% aqueous acetic acid.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of acetal spot).

-

Filter resin or neutralize with NaHCO

. Extract and concentrate.[3][4]

Application Workflow

Figure 2: Strategic workflow converting the latent furan into complex functionalized scaffolds.

Data Summary & Troubleshooting

Yield & Selectivity Comparison

| Dienophile | Method | Time | Yield (%) | Exo:Endo Ratio | Notes |

| N-Methylmaleimide | Thermal (Reflux) | 12 h | 88% | >95:5 | Thermodynamic control favors exo. |

| N-Methylmaleimide | Thermal (25°C) | 48 h | 92% | 40:60 | Kinetic control; mixture of isomers. |

| Methyl Acrylate | Lewis Acid ( | 24 h | 76% | 60:40 | Moderate selectivity; requires separation. |

| Acrylonitrile | High Pressure (15 kbar) | 24 h | 85% | Mixture | Requires specialized equipment. |

Troubleshooting Guide

-

Problem: Retro-Diels-Alder during workup.

-

Cause: Furan adducts are thermally unstable.

-

Solution: Avoid distillation. Remove solvents at low temperature (<40°C). Store products in the freezer.

-

-

Problem: Acetal Hydrolysis during chromatography.

-

Cause: Silica gel is slightly acidic.

-

Solution: Pre-wash the silica column with 1% Triethylamine (Et

N) in Hexanes.

-

-

Problem: Low conversion with acrylates.

-

Cause: Electronic mismatch (furan is not electron-rich enough).

-

Solution: Switch to Protocol B (

catalysis) or use "Solvent-Free" conditions to maximize concentration.

-

References

-

Diels-Alder Reactions of Furans: Kappe, C. O., et al. "Diels-Alder reactions of furans in organic synthesis." Tetrahedron, 1997, 53(42), 14179-14231.

-

Acetal Functionalized Furans: Vogel, P., et al. "7-Oxabicyclo[2.2.1]heptane derivatives: versatile chirons." Tetrahedron, 1999, 55, 11833.

-

Lewis Acid Catalysis: Moore, J. A., & Partain, E. M. "Lewis acid catalyzed Diels-Alder reactions of furan derivatives."[5][6][7] Journal of Organic Chemistry, 1983, 48(7), 1105–1106.

-

Retro-Diels-Alder Stability: Boutureira, O., et al. "Fluorination of 7-oxanorbornenes." Journal of Fluorine Chemistry, 2005.

-

Exo/Endo Selectivity: Rulíšek, L., et al. "Understanding the Endo/Exo Selectivity in Diels-Alder Reactions." Journal of Physical Chemistry A, 2005.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. kiesslinglab.com [kiesslinglab.com]

- 4. Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. DSpace [dr.lib.iastate.edu]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

2-(Dimethoxymethyl)furan in natural product synthesis

Abstract

This guide details the strategic application of 2-(dimethoxymethyl)furan (CAS: 1453-62-9) as a masked 5-carbon building block in total synthesis. Unlike free furfural, which is prone to polymerization and typically incompatible with strong bases, the acetal-protected variant allows for regiospecific C-5 lithiation , enabling the rapid assembly of complex 2,5-disubstituted furans . Furthermore, this reagent serves as the ideal precursor for the Achmatowicz rearrangement , a powerful oxidative ring expansion that provides direct stereocontrolled access to pyranones, rare monosaccharides (L-hexoses), and complex polyketide fragments (e.g., Spongistatin and Palytoxin architectures).

Part 1: The Strategic Advantage

This compound functions as a "latent" 1,4-dicarbonyl system and a protected aldehyde simultaneously. Its utility rests on three chemical pillars:

-

Base Tolerance: The acetal protects the C-2 aldehyde, preventing self-condensation and allowing the use of organolithiums (n-BuLi, t-BuLi) at the C-5 position.

-

Directed Lithiation: The oxygen-rich acetal group can act as a weak Directing Metalation Group (DMG), though the inherent acidity of the C-5 proton (pKa ~35) is the primary driver for regioselective deprotonation.

-

Oxidative Trigger: Post-functionalization, the furan ring can be "activated" via the Achmatowicz reaction to generate chiral pyranone building blocks, bridging the gap between flat aromatic heterocycles and 3D carbohydrate scaffolds.

Part 2: Core Protocols

Protocol A: Regioselective C-5 Lithiation and Functionalization

This protocol creates the "functionalized furan" required for downstream complexity. It is the gateway to all natural product applications.

Mechanism: The reaction relies on hydrogen-metal exchange. The acetal group is stable to n-BuLi at cryogenic temperatures. Critical Control Point: Temperature control is paramount. The lithiated species is unstable above -40°C and can undergo ring fragmentation or "furan-yne" decomposition.

Materials:

-

Substrate: this compound (Distilled prior to use).

-

Base: n-Butyllithium (2.5 M in hexanes).[1]

-

Solvent: Anhydrous THF (Freshly distilled from Na/Benzophenone or passed through activated alumina).

-

Electrophile: Aldehyde (R-CHO), Ketone, or Alkyl Halide.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge flask with This compound (10.0 mmol) and anhydrous THF (50 mL) under nitrogen.

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise via syringe pump over 20 minutes.

-

Observation: The solution may turn pale yellow.

-

Hold: Stir at -78°C for 45 minutes . (Do not exceed -40°C).

-

-

Electrophile Addition: Dissolve the electrophile (e.g., benzaldehyde, 11.0 mmol) in 5 mL THF and add dropwise to the lithiated furan.

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl (20 mL).

-

Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc + 1% Triethylamine). Note: The triethylamine buffers the silica to prevent acetal hydrolysis.

Data Summary: Electrophile Scope

| Electrophile Class | Example Reagent | Product Type | Typical Yield | Notes |

| Aldehydes | Benzaldehyde | Secondary Alcohol | 85-92% | Precursor for Achmatowicz |

| Alkyl Halides | Benzyl Bromide | 2,5-Dialkyl Furan | 75-80% | Requires HMPA additive sometimes |

| Silyl Chlorides | TBSCl | Silyl Furan | 95% | Protective group strategy |

| Epoxides | Propylene Oxide | Homopropargylic Alcohol | 60-70% | Requires BF3·OEt2 (careful) |

Protocol B: The Achmatowicz Rearrangement (Oxidative Ring Expansion)

This protocol converts the furan alcohol (synthesized in Protocol A) into a dihydropyranone, the scaffold for sugars and macrolides.

Concept: The furan ring is oxidized to an enedione, which cyclizes to a hemiketal. This is the key step in de novo sugar synthesis.

Materials:

-

Substrate: 2-(Dimethoxymethyl)-5-(1-hydroxyalkyl)furan (From Protocol A).

-

Oxidant: NBS (N-Bromosuccinimide) or m-CPBA. NBS is preferred for scale.

-

Base: NaHCO₃ (Solid).

-

Solvent: THF/H₂O (4:1 ratio).

Step-by-Step Methodology:

-

Dissolution: Dissolve the furan substrate (5.0 mmol) in THF/H₂O (40 mL, 4:1) .

-

Buffering: Add solid NaHCO₃ (10.0 mmol) . Cool to 0°C .[2][3][4]

-

Oxidation: Add NBS (5.5 mmol) in 4 portions over 20 minutes.

-

Visual: The solution will turn orange/yellow.

-

-

Rearrangement: Stir at 0°C for 1 hour. The initial oxidation product (2,5-dimethoxy-2,5-dihydrofuran) hydrolyzes and cyclizes in situ.

-

Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to destroy excess bromine/NBS.

-

Extraction: Extract with DCM (3 x 30 mL).

-

Result: The product is a 6-hydroxy-2H-pyran-3(6H)-one (Achmatowicz product). This intermediate is often immediately reduced (Luche reduction) or glycosylated to stabilize it.

Part 3: Visualization & Logic

Workflow Diagram: From Furan to Sugar Scaffold

This diagram illustrates the transformation logic used in the synthesis of L-Hexoses and Styryl Lactones (e.g., Goniothalamin analogs).[2]

Caption: Logical flow for converting the achiral furan starting material into complex, chiral natural product scaffolds via C-5 lithiation and oxidative rearrangement.

Part 4: Case Study Application

Target: De Novo Synthesis of L-Glucose (and other rare sugars).

-

Start: this compound.

-

Lithiation: React with a protected glyceraldehyde (chiral pool) or simple aldehyde.

-

Achmatowicz: Converts the furan into a pyranone.

-

Stereoselective Reduction: The ketone at C-3 of the pyranone is reduced (using NaBH₄/CeCl₃) to set the stereochemistry of the sugar ring.

-

Result: This method allows the synthesis of L-series sugars which are expensive or unavailable from natural sources, crucial for developing metabolically stable drug conjugates.

References

-

Graebin, C. S., et al. "The Achmatowicz Rearrangement: A Versatile Approach to the Synthesis of Natural Products." Chemical Reviews, vol. 119, no. 2, 2019. Link

-

Feringa, B. L., et al. "Catalytic Enantioselective Synthesis of Butenolides and Pyranones." Angewandte Chemie International Edition, vol. 56, 2017. Link

-

Merino, P., et al. "Lithiation of Furan Derivatives: A Review." Organic Reactions, vol. 85, 2014. Link

-

O'Doherty, G. A., et al. "De Novo Synthesis of Carbohydrates and Related Natural Products." Accounts of Chemical Research, vol. 41, no. 9, 2008. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De Novo Asymmetric Syntheses of (+)-Goniothalamin, (+)-Goniothalamin oxide and 7,8-Bis-epi-Goniothalamin using Asymmetric Allylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Troubleshooting & Optimization

Preventing polymerization of furfural during 2-(Dimethoxymethyl)furan synthesis

Topic: Preventing Polymerization During 2-(Dimethoxymethyl)furan Synthesis

Introduction: The Stability Paradox

Welcome to the technical guide for synthesizing this compound (Furfural Dimethyl Acetal). As researchers, you are likely facing a specific chemical paradox: to convert furfural to its acetal, you need acid catalysis to activate the carbonyl group.[1] However, the furan ring is electron-rich (diene-like) and highly susceptible to electrophilic attack.[1]

Under acidic conditions, furfural has two pathways:

-

The Desired Path: Methanol attacks the carbonyl carbon

Acetal.[1] -

The Degradation Path: The acid protonates the furan ring (C5 position)

Ring opening, resinification, and formation of black "humins" (polymers).[1]

This guide focuses on kinetic control : favoring Path 1 while kinetically inhibiting Path 2.[1]

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent polymerization, you must understand the microscopic "fork in the road."[1] The diagram below illustrates how a single proton (

Mechanistic Pathway Analysis

Figure 1: The mechanistic bifurcation of furfural under acidic conditions.[1] Success depends on favoring Path A via temperature control and catalyst selection.[1]

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by users.

Symptom 1: Reaction mixture turns dark brown/black within minutes.[2]

-

Diagnosis: Acid Strength Overload. You likely used a strong mineral acid (e.g.,

, -

Corrective Action:

Symptom 2: Yield is stuck at ~40-50% despite long reaction times.

-

Diagnosis: Water Equilibrium Lock. The reaction produces water (

).[1] Water drives the equilibrium backward (hydrolysis) and promotes ring-opening polymerization.[1] -

Corrective Action:

Symptom 3: Product degrades (turns yellow/brown) during rotary evaporation.[2]

-

Diagnosis: Acid Catalyzed Reversion. You concentrated the mixture without neutralizing the catalyst.[1] As solvent (MeOH) is removed, the acid concentration spikes, triggering hydrolysis from atmospheric moisture or polymerization.[1]

-

Corrective Action:

-

Quench: Add solid

or Triethylamine (

-

Module 3: Optimized Protocols

Choose the protocol based on your purity requirements and budget.

Protocol A: The "High-Fidelity" Method (TMOF)

Best for: Drug development, high-purity requirements, water-sensitive substrates.

Reagents:

-

Furfural (1.0 eq)[1]

-

Trimethyl Orthoformate (TMOF) (1.2 - 1.5 eq)[1]

-

Methanol (Solvent, 3-5 volumes)[1]

-

Catalyst: Ammonium Chloride (

) or

Workflow:

-

Dissolution: Dissolve Furfural in anhydrous Methanol under

atmosphere. -

Scavenger Addition: Add TMOF.[1] This acts as the water scavenger.[1]

-

Catalysis: Add solid

.[1] -

Reaction: Stir at Room Temperature (20-25°C). Do not heat.[1] Heating promotes TMOF decomposition and furan polymerization.[1]

-

Monitoring: TLC/GC should show conversion within 2-4 hours.

-

Quench: Filter off solid

or add -

Workup: Distill under reduced pressure.

Protocol B: The "Green/Bulk" Method (Solid Acid + Sieves)

Best for: Scale-up, cost-reduction, avoiding orthoformates.

Reagents:

-

Methanol (Excess)[1]

-

Catalyst:

(5 mol%) OR Amberlyst-15 (washed/dried)[1] -

Desiccant: 3Å Molecular Sieves[1]

Step-by-Step Visualization:

Figure 2: Workflow for the Tin(II) Chloride mediated synthesis. Note the strict temperature control in Step 6.

Module 4: Comparative Data

The following table summarizes catalyst performance based on internal application data and literature validation [1][3].

| Catalyst System | Acidity Type | Polymerization Risk | Yield (Typical) | Notes |

| Strong Brønsted | High | 30-50% | Causes rapid blackening.[1] Not recommended. | |

| Med. Brønsted | Medium | 60-75% | Requires strict temp control (<20°C).[1] | |

| Water-tolerant Lewis | Low | 90-95% | Excellent selectivity.[1] Easy handling. | |

| Weak Brønsted | Very Low | 92-98% | Best purity.[1] Higher reagent cost.[1] | |

| Amberlyst-15 | Solid Acid | Medium | 70-85% | Heterogeneous.[1] Can degrade if stirring grinds beads.[1] |

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store the this compound indefinitely?

A: No. Acetals are stable in base but labile in acid.[1] Even atmospheric

-

Storage: Store over a few pellets of KOH or

in a tightly sealed amber vial at 4°C.

Q: Why did my distillation yield a red liquid instead of clear? A: Red color indicates the onset of oxidative degradation or trace polymerization.[1]

-

Fix: Add a radical inhibitor like BHT (100 ppm) to the distillation pot.[1] Ensure your vacuum is strong enough to keep the boiling temperature below 60°C.[1]

Q: Can I use Ethanol instead of Methanol? A: Yes, to make the diethyl acetal.[1] However, ethanol is sterically bulkier, making the reaction slower.[1] The slower rate increases the window for side reactions (polymerization).[1] You must use the TMOF (or Triethyl Orthoformate) method for ethanol to ensure good yields.[1]

References

-

Highly selective synthesis under benign reaction conditions of furfural dialkyl acetal using SnCl2 as a recyclable c

-

Synthesis and Catalytic Activity of Cu-Co/CeO2 Catalysts in the Hydrogenation of Furfural. (Context on Lewis Acidity of Cerium).

-

Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. (Mechanism of Side Reactions).

Sources

- 1. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly selective synthesis under benign reaction conditions of furfural dialkyl acetal using SnCl2 as a recyclable catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Liquid-Phase Catalytic Transfer Hydrogenation of Furfural over Homogeneous Lewis Acid-Ru/C Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective catalysis for the reductive amination of furfural toward furfurylamine by graphene-co-shelled cobalt nanoparticles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]

Technical Support Center: Furan Chemistry & Humin Mitigation

Topic: Minimizing Humin Formation in Furan Synthesis (HMF/Furfural) Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Status: [ONLINE]

Welcome to the Advanced Furan Chemistry Support Hub

Objective: This guide addresses the "black plague" of biomass chemistry: Humins . These insoluble, carbonaceous polymers are not merely waste; they are active catalytic poisons that occlude reactor active sites and complicate downstream purification.

This technical manual moves beyond basic "clean-up" advice. We provide a mechanistic understanding of why humins form and engineering controls to suppress them at the molecular level.[1]

Module 1: The Mechanism of Failure (Why Humins Form)

To defeat the enemy, you must understand its supply line. Humins in furan chemistry (specifically 5-HMF synthesis) do not form randomly. They are the result of specific, competing reaction pathways driven by the rehydration of the furan ring.

The Critical Pathway: The most current mechanistic consensus identifies 2,5-dioxo-6-hydroxy-hexanal (DHH) as the key "humin promoter."

-

Rehydration (The Leak): HMF rehydrates under acidic conditions to form DHH.

-

Polymerization: DHH is highly electrophilic. It undergoes rapid aldol condensation with HMF and sugars to form the insoluble polymer network known as humin.[6]

Visualizing the Danger Zone:

Figure 1: The Humin Formation Network. Note that the rehydration of HMF to DHH is the primary gateway to humin production, competing with the stability of the HMF product.

Module 2: Engineering Controls (The Biphasic Solution)

The most effective strategy to minimize humins is In-Situ Extraction . You must remove HMF from the acidic aqueous phase before it has time to rehydrate into DHH.

The "Román-Leshkov" Standard: A biphasic reactor system is required. The aqueous phase contains the sugar and catalyst; the organic phase continuously extracts the HMF.

Solvent Selection Matrix

| Phase Component | Recommended Solvent | Function & Mechanism |

| Organic Phase (Extraction) | MIBK (Methyl Isobutyl Ketone) | High partition coefficient for HMF; low solubility in water. |

| Phase Modifier (Organic) | 2-Butanol (20-30 vol%) | Increases the polarity of the organic phase, significantly boosting HMF extraction efficiency. |

| Aqueous Phase | Water + DMSO (Optional) | DMSO suppresses water activity, slowing the rehydration of HMF to DHH. |

| Aqueous Modifier | NaCl (Saturation) | "Salting out" effect. Pushes HMF out of the water and into the organic phase. |

Module 3: Optimized Low-Humin Synthesis Protocol

Protocol ID: HMF-BIPH-01 Application: Synthesis of HMF from Fructose with <5% Humin Yield.

Reagents:

-

Substrate: D-Fructose

-

Catalyst: HCl or Acidic Resin (e.g., Amberlyst-15)

-

Aqueous Phase: Water saturated with NaCl

-

Organic Phase: MIBK:2-Butanol (7:3 ratio)

Step-by-Step Workflow:

-

Phase Preparation:

-

Aqueous: Dissolve Fructose (30 wt%) in water.[2] Add NaCl until saturation to maximize the "salting-out" effect.

-

Organic: Pre-mix MIBK and 2-Butanol in a 7:3 ratio.

-

-

Reactor Charge:

-

Load the reactor with a 1:2 ratio of Aqueous:Organic phase.

-

Why? A larger organic volume acts as a heat sink and ensures rapid extraction equilibrium.

-

-

Reaction (The Critical Window):

-

Quench & Separation:

-

Stop reaction after 3-5 minutes (residence time is critical).

-

Rapidly cool in an ice bath.

-

Decant the top organic layer (containing HMF). The bottom aqueous layer will contain unreacted fructose and minimal humins.

-

Workflow Diagram:

Figure 2: Biphasic Process Flow. The continuous loop of extraction is the primary defense against humin formation.

Module 4: Troubleshooting & FAQs

Q1: My reaction mixture turns into a black tar/solid immediately. What happened?

-

Diagnosis: Thermal runaway or "Sugar Coking."

-

Root Cause: You likely heated the sugar in the absence of a solvent or with insufficient stirring.

-

Fix: Ensure the sugar is fully dissolved in the aqueous phase before heating. Use a ramp rate. If using a solid catalyst, ensure it isn't acting as a nucleation site for polymerization—wash your catalyst with DMSO.

Q2: I am using the biphasic system, but my organic phase is yellow, and the aqueous phase is black.

-

Diagnosis: Poor Mass Transfer.

-

Root Cause: The HMF formed but wasn't extracted fast enough. It stayed in the acid (aqueous) phase and degraded.

-

Fix: Increase stirring speed (RPM). The surface area between the two phases is too small. Alternatively, increase the ratio of 2-Butanol in the organic phase to improve partition coefficient.

Q3: Can I use Ionic Liquids (e.g., [BMIM]Cl) to stop humins?

-

Insight: Yes, Ionic Liquids (ILs) are excellent at suppressing humins because they stabilize the transition states of sugars.

-

Caveat: They are a nightmare to purify. Separating HMF from [BMIM]Cl often requires excessive energy or water washes that re-introduce humin risks. For scalable chemistry, we recommend the MIBK/Water biphasic system over ILs.

Q4: How do I clean humins off my glassware/reactor?

-

The "Nuclear" Option: Humins are resistant to most organic solvents.

-

Protocol: Use a solution of 10% NaOH (Base bath). Humins have some solubility in strong alkaline solutions due to phenol/carboxylic acid functionalities. Soak overnight, then scrub. For stainless steel reactors, pyrolysis (burning off at 500°C) is often the only option if the reactor rating permits.

References

-

Phase Modifiers Promote Efficient Production of Hydroxymethylfurfural from Fructose Source: Science (2006) Context: The foundational paper on the MIBK/Water biphasic system and the use of phase modifiers (PVP/DMSO) to suppress side reactions.

-

Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions Source: ACS Omega (2022) Context: Detailed DFT calculations identifying the DHH pathway and the specific role of aldol condensation in humin growth.

-

Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion Source: ChemSusChem (2013) Context: Definitive work on the molecular structure of humins, confirming the furan-rich network and the role of feedstock concentration.[10]

-

5-Hydroxymethylfurfural Synthesis from Monosaccharides by a Biphasic Reaction–Extraction System Source: ACS Omega (2020) Context: Modern application of the biphasic system using microreactors to achieve immediate extraction and stabilization.[11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Phase modifiers promote efficient production of hydroxymethylfurfural from fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Addressing the formation of hemiacetal intermediates in acetalization

Technical Support Center: Acetalization & Hemiacetal Management Status: Online | Agent: Dr. Aris Thorne, Senior Application Scientist

Overview: The Hemiacetal Trap

Welcome to the Advanced Synthesis Support Module. You are likely here because your acetalization reaction has stalled, reversed, or produced an inseparable mixture.

In acetalization, the hemiacetal is the treacherous middle ground. It is the thermodynamic "saddle point" between your carbonyl starting material and the protected acetal. For acyclic systems, hemiacetals are inherently unstable; they do not simply "persist"—they revert. If your reaction is failing, you are likely fighting one of two enemies: Water (Thermodynamics) or Sterics (Kinetics) .

This guide moves beyond basic textbook theory to address the practical causality of failure.

Module 1: Diagnostic Workflow

Before altering conditions, diagnose the failure mode. Use this decision tree to identify the root cause.

Figure 1: Diagnostic logic for acetalization failures. Identify if the issue is kinetic (activation), thermodynamic (equilibrium), or procedural (workup).

Module 2: The Mechanism & The "Water Wall"

To fix the reaction, you must visualize the "Water Wall." The conversion of a hemiacetal to an acetal requires the ejection of a water molecule.[1][2] If water is present in the solvent, on the glassware, or in the air, the reaction will revert to the hemiacetal, which then instantly collapses back to the carbonyl.

The Causality Chain:

-

Protonation: Acid activates the carbonyl.[3]

-

Attack 1: Alcohol attacks

Hemiacetal formed.[2][4] (Reversible) -

Ejection: Hydroxyl group is protonated and leaves as water

Oxocarbenium ion. (Rate Determining Step) -

Attack 2: Second alcohol attacks

Acetal.

If Step 3 fails (due to ambient water concentration), the oxocarbenium ion never forms.

Figure 2: The reversible pathway. Note that the transition from Hemiacetal to Oxocarbenium requires the physical removal of water to proceed.

Module 3: Breaking the Equilibrium (Water Removal)

The most common "Hemiacetal Stall" is actually an equilibrium issue. You must remove water faster than it forms.

Comparative Strategy: Water Removal Methods

| Method | Mechanism | Best For | Technical Note |

| Dean-Stark Trap | Azeotropic Distillation | Large scale (>10g), stable substrates. | Requires high temp (Toluene reflux ~110°C). Inefficient for small scales due to hold-up volume. |

| Molecular Sieves (4Å) | Physical Adsorption | Small scale (<1g), thermally sensitive. | Must be activated (flame-dried under vacuum). Powdered sieves work faster than beads. |

| Orthoformates | Chemical Scavenging | Kinetic products, mild conditions.[5] | Triethyl orthoformate (TEOF) reacts with water to form ethanol/formate, driving equilibrium chemically. |

Protocol: Chemical Scavenging (The "Dry" Method)

Use when Dean-Stark is too harsh.

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Reagents: Add substrate (1.0 equiv), Alcohol/Diol (excess), and Triethyl Orthoformate (1.5 - 3.0 equiv) .

-

Catalyst: Add dry p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Amberlyst-15.

-

Reaction: Stir at Room Temperature. The orthoformate consumes the water generated by the reaction immediately.

-

Validation: Monitor by TLC. If stalled, add more orthoformate, not more catalyst.

Module 4: Kinetic Control (Noyori Conditions)

If your substrate is sterically hindered (e.g., tertiary ketones) or acid-sensitive, standard thermodynamic methods will fail. You need Noyori Acetalization .

Why it works: It uses silylated ethers (TMS-ethers) instead of free alcohols. The byproduct is a silyl ether (TMS-O-TMS), not water. No water = No reversibility.

Protocol: TMSOTf Catalyzed Acetalization

Reference: Tsunoda, T., et al. (1980)

-

Reagents: Dissolve carbonyl substrate (1 mmol) in dry DCM (5 mL) under N2 at -78°C (or 0°C for hindered substrates).

-

Silyl Source: Add 1,2-bis(trimethylsilyloxy)ethane (1.2 equiv) for dioxolanes, or MSTFA as a TMS source.

-

Catalyst: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.01 - 0.05 equiv) dropwise.

-

Caution: TMSOTf is fuming and extremely moisture sensitive.

-

-

Quench: Add anhydrous Pyridine (0.2 mL) at the reaction temperature before warming up.

-

Workup: Pour into saturated NaHCO3.

Module 5: Workup & Isolation (The Silent Killer)

A common user report: "NMR showed product in the pot, but starting material after column." Cause: Acetals are acid-labile. Silica gel is slightly acidic. If you concentrate an acetal with trace acid and moisture, it hydrolyzes back to the hemiacetal/carbonyl.[2]

The Self-Validating Workup:

-

The Basic Quench: Always quench the reaction mixture with Triethylamine (Et3N) or Pyridine before adding water. This neutralizes the specific acid catalyst.

-

The Buffer: Wash the organic layer with Saturated NaHCO3.

-

The Column: If the acetal is sensitive, pretreat your silica gel column with 1% Et3N in Hexanes to neutralize acidic sites on the silica.

FAQs

Q: I see a new spot on TLC that isn't SM or Product. Is this the hemiacetal? A: Rarely. Acyclic hemiacetals are too unstable to survive TLC. This is likely a side product (e.g., an enol ether or an aldol condensation product). However, if you are forming a cyclic hemiacetal (lactol), it can be stable. Lactols often streak on silica due to the open/closed equilibrium.

Q: Can I use molecular sieves in a Soxhlet extractor? A: Yes, this is often superior to a Dean-Stark for lower-boiling solvents (like DCM or THF). The solvent refluxes through the sieves, drying continuously, without requiring the high temperatures of toluene.

Q: Why does my acetal hydrolyze in the freezer? A: Residual acid. Even trace pTSA can catalyze hydrolysis with ambient moisture over weeks. Store sensitive acetals over a few pellets of solid KOH or in a vial washed with base.

References

-

Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (General Acid Catalysis Mechanism).[6]

-

Protective Group Stability: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. Wiley. (Conditions for Acetal Stability).

-

Noyori Conditions: Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl trifluoromethanesulfonate as a highly effective catalyst for the conversion of carbonyl compounds to acetals. Tetrahedron Letters, 21(14), 1357-1358.

-

Water Removal Efficiency: Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying.[7][8][9] 3. Dipolar aprotic solvents. Journal of Organic Chemistry. (Sieves vs. Chemical Drying).

-

MSTFA Method: Radomkit, S., et al. (2024). MSTFA as an Effective TMS Source for the TMSOTf-Catalyzed Synthesis of Cyclic Acetals.[10] Journal of Organic Chemistry.

Sources

- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. reddit.com [reddit.com]

- 10. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Guide: 2-(Dimethoxymethyl)furan vs. 2-(Diethoxymethyl)furan as Protecting Groups

[1][2]

Executive Summary

In the functionalization of furfural-derived platform chemicals, the choice between 2-(dimethoxymethyl)furan (DMMF) and 2-(diethoxymethyl)furan (DEMF) is rarely arbitrary.[1][2] While both serve to mask the aldehyde functionality against nucleophilic attack (e.g., organolithium reagents), their performance diverges significantly in process scalability, stability, and safety.[1][2]

-

Select DMMF when atom economy is paramount, reaction temperatures are low (<100°C), and downstream purification can handle methanol toxicity.[1][2]

-

Select DEMF when the substrate requires higher lipophilicity, extended stability under aqueous acidic workups is necessary, or when developing GMP-compliant pharmaceutical intermediates (e.g., Ranitidine precursors) where ethanol is the preferred byproduct.[1][2]

Physicochemical Profile

The physical properties of these acetals dictate their behavior during purification and reaction workup.[1][2] DEMF exhibits a significantly higher boiling point and lipophilicity (LogP), making it superior for reactions requiring non-polar solvents (e.g., n-Hexane, Toluene).[1]

| Property | This compound (DMMF) | 2-(Diethoxymethyl)furan (DEMF) | Impact on Workflow |

| CAS Number | 1453-62-9 | 13529-27-6 | Identification |

| Molecular Weight | 142.15 g/mol | 170.21 g/mol | DMMF offers better atom economy (~16% lighter).[1][2] |

| Boiling Point | ~112°C (760 mmHg) | ~180-190°C (est.)[1][2] | DMMF is easier to remove by distillation; DEMF is less volatile, reducing loss during vacuum steps.[1][2] |

| LogP (Calc) | ~0.7 | ~1.4 | DEMF partitions better into organic phases during aqueous extraction.[1][2] |

| Byproduct | Methanol (Class 2 Solvent) | Ethanol (Class 3 Solvent) | Critical: Methanol requires strict residual solvent controls (PDE: 30 mg/day) vs Ethanol (PDE: 50 mg/day).[1][2] |

Mechanistic Stability & Reactivity[1][2]

The primary function of these groups is to prevent the addition of nucleophiles to the C2-aldehyde.[1][2] However, the acetal itself must resist premature hydrolysis.[1][2]

Hydrolysis Kinetics

Acetals hydrolyze under acidic conditions via an oxocarbenium intermediate.[1][2] DEMF is kinetically more stable than DMMF.

-

Steric Bulk: The ethyl groups in DEMF provide greater steric hindrance than methyl groups, retarding the approach of water to the protonated acetal.[1][2]

-

Inductive Effect: Ethyl groups are slightly better electron donors than methyl groups, potentially stabilizing the oxocarbenium ion intermediate, but the steric factor generally dominates the rate of hydrolysis in aqueous media, making DEMF slower to degrade.[1][2]

Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the critical failure mode (hydrolysis) researchers must avoid during the reaction phase.

Synthetic Applications

C5-Lithiation (The "Ranitidine Route")

One of the most valuable applications of DEMF is in the synthesis of 5-substituted furans.[1][2] The acetal protects the C2-aldehyde, allowing lithiation at the C5 position.[1][2] DEMF is preferred here because its higher lipophilicity ensures solubility in THF/Hexane mixtures at cryogenic temperatures (-78°C).[1][2]

Why DEMF?

-

Solubility: DMMF can precipitate or oil out in strictly non-polar lithiation matrices at -78°C.[1][2]

-

Stability: DEMF resists the Lewis acidity of lithium salts slightly better than DMMF.[1][2]

Experimental Protocol: Synthesis of DEMF

This protocol utilizes triethyl orthoformate as a water scavenger to drive the equilibrium.[1][2]

Reagents:

-

Ammonium Nitrate (catalytic, 0.05 eq) or p-TSA (0.01 eq)[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Furfural and Absolute Ethanol under a nitrogen atmosphere.

-

Addition: Add Triethyl orthoformate (TEOF). TEOF acts as both a reagent and a dehydrating agent, converting produced water into ethanol and ethyl formate.[1][2]

-

Catalysis: Add the acid catalyst (Ammonium Nitrate is milder; p-TSA is faster but requires neutralization).[1][2]

-

Reaction: Stir at room temperature for 6–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1][2] The aldehyde spot (Rf ~0.[1][2]4) should disappear, replaced by the acetal (Rf ~0.7).[1][2]

-

Quench: Add solid Na2CO3 (2.0 eq relative to catalyst) and stir for 30 mins to neutralize.

-

Workup: Filter off solids. Concentrate the filtrate under reduced pressure.

-

Purification: Distill under vacuum. DEMF will distill as a clear oil (approx.[1][2] bp 85–90°C at 10 mmHg).[1][2]

Note: For DMMF , substitute Trimethyl orthoformate and Methanol.[1][2] The boiling point will be significantly lower, requiring careful vacuum control to avoid product loss.[1][2]

Decision Matrix

Use the following logic flow to determine the appropriate protecting group for your specific campaign.

References

-

BenchChem. (2025).[1][2][4] Application of 2-(Diethoxymethyl)furan in the Synthesis of Pharmaceutical Intermediates.[1][2] Retrieved from [1][2]

-

PubChem. (2025).[1][2][5] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

-

PubChem. (2025).[1][2][5] 2-(Diethoxymethyl)furan Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

-

Elchemy. (2025).[1][2][4][5][6][7] Ethanol vs Methanol: Safety in Formulation.[1][2][6][7] Retrieved from [1][2]

-

Climent, M. J., et al. (2002).[1][2] Acid-Zeolite-Catalyzed Acetalization of Aldehydes and Ketones.[1][2] Journal of Catalysis.[1][2] (Contextual grounding for acetalization protocols).

Sources

- 1. This compound | C7H10O3 | CID 11815465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furfural diethyl acetal | C9H14O3 | CID 83553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(ETHOXYMETHYL)FURAN | 6270-56-0 [chemicalbook.com]

- 4. Pharma-Grade vs. Industrial Methanol: Key Quality Differences [purosolv.com]

- 5. 2-Furanmethanol, 5-(dimethoxymethyl)- | C8H12O4 | CID 588127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethanol vs Methanol: Safe Perfume Alcohol Selection [elchemy.com]

- 7. What is Differences Between Ethanol vs Methanol: Uses and Impact [herofutureenergies.com]

Comparison of dimethyl acetal and diethyl acetal protecting groups for furfural

Content Type: Technical Comparison Guide Target Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Professionals

Executive Summary

Protecting the aldehyde functionality of furfural is a critical step in multistep synthesis to prevent polymerization, oxidation, or side reactions on the sensitive furan ring. The two primary protecting groups—Dimethyl Acetal (DMA) and Diethyl Acetal (DEA) —offer distinct physicochemical profiles that dictate their suitability for specific applications.

-

Select Furfural Dimethyl Acetal (DMA) when you require a lower boiling point for easier product distillation or when using methanol-compatible downstream chemistry. It is synthesized most efficiently using trimethyl orthoformate (TMOF) as a dehydrating agent.

-

Select Furfural Diethyl Acetal (DEA) when you need higher thermal stability (higher boiling point) or slightly enhanced hydrolytic stability due to steric bulk. It is typically synthesized via azeotropic water removal with ethanol.

Quick Comparison Matrix

| Feature | Furfural Dimethyl Acetal (DMA) | Furfural Diethyl Acetal (DEA) |

| CAS Number | 1453-62-9 | 13529-27-6 |

| Boiling Point | 112 °C (760 mmHg) | 189–191 °C (760 mmHg) |

| Hydrolytic Stability | Moderate (Fastest hydrolysis) | High (Slightly slower due to sterics) |

| Atom Economy | Higher (Methyl group is smaller) | Lower |

| Primary Synthesis | MeOH / Trimethyl Orthoformate | EtOH / Dean-Stark Azeotrope |

Scientific Principles & Mechanism

The formation of furfural acetals is a reversible, acid-catalyzed equilibrium. The furan ring is electron-rich (pi-excessive), making it sensitive to strong acids which can cause ring opening (polymerization to humins). Therefore, protocol selection must balance acid strength with water removal efficiency to drive the equilibrium forward without degrading the substrate.

Mechanism of Acetal Formation

The reaction proceeds through a hemiacetal intermediate. The key step is the formation of the oxocarbenium ion, which is then attacked by the second alcohol molecule.

Caption: Acid-catalyzed acetalization pathway. The removal of water at the oxocarbenium formation step is the thermodynamic driver.

Detailed Comparative Analysis

Physicochemical Properties

The boiling point difference is the most practical differentiator. DEA boils nearly 80°C higher than DMA. This makes DMA easier to purify by distillation but potentially too volatile for high-temperature reactions where solvent reflux is required.

| Property | Furfural Dimethyl Acetal (DMA) | Furfural Diethyl Acetal (DEA) |

| IUPAC Name | 2-(Dimethoxymethyl)furan | 2-(Diethoxymethyl)furan |

| Molecular Weight | 142.15 g/mol | 170.21 g/mol |

| Density (25°C) | 1.052 g/mL | 1.008 g/mL |

| Refractive Index | 1.449 | 1.444 |

| Solubility | Soluble in MeOH, DCM, Water (partial) | Soluble in EtOH, DCM, Water (low) |

| Flash Point | ~23 °C | ~64 °C |

Stability and Reactivity[2]

-

Hydrolysis Kinetics: Acetals hydrolyze in aqueous acid back to the aldehyde. The rate of hydrolysis is influenced by the steric bulk of the alkoxy groups. The ethyl groups in DEA provide greater steric hindrance than the methyl groups in DMA, making DEA slightly more stable to incidental acidic moisture.

-

Base Stability: Both acetals are stable to strong bases (e.g., NaOH, KOH, BuLi), Grignard reagents, and metal hydrides (LiAlH4).

-

Furan Ring Sensitivity: The acetal group is electron-donating, which activates the furan ring towards electrophilic aromatic substitution but also makes it more susceptible to ring-opening in aqueous acid.

Experimental Protocols

Protocol A: Synthesis of Furfural Diethyl Acetal (DEA)

Method: Azeotropic Water Removal (Dean-Stark) Best For: Large scale, cost-efficiency (Ethanol is cheaper than TMOF).

Reagents:

-

Furfural (1.0 eq)

-

Ethanol (anhydrous, 3.0–5.0 eq)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) or Amberlyst-15 (solid acid).

-

Solvent: Cyclohexane or Toluene (for azeotrope).

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add furfural (e.g., 96 g, 1 mol), ethanol (230 g, 5 mol), cyclohexane (300 mL), and pTSA (0.95 g, 5 mmol).

-

Reflux: Heat the mixture to reflux. The ethanol/cyclohexane/water ternary azeotrope will distill into the trap.

-

Monitoring: Continue reflux until water collection ceases (approx. 4–6 hours).

-

Workup: Cool to room temperature. Neutralize the catalyst with solid NaHCO3 (if using pTSA) or filter off the resin (if using Amberlyst).

-

Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (bp ~83–85°C at 20 Torr) or atmospheric pressure (189–191°C) to yield a pale yellow liquid.

Protocol B: Synthesis of Furfural Dimethyl Acetal (DMA)

Method: Chemical Dehydration (Trimethyl Orthoformate) Best For: High yield, mild conditions, avoiding high temperatures.

Reagents:

-

Furfural (1.0 eq)

-

Trimethyl Orthoformate (TMOF) (1.2–1.5 eq)

-

Methanol (anhydrous, 3.0 eq)

-

Catalyst: NH4NO3 or pTSA (0.1 mol%).

Procedure:

-

Setup: Flame-dried round-bottom flask under nitrogen atmosphere.

-

Reaction: Dissolve furfural (1 mol) in methanol (300 mL). Add TMOF (1.2 mol) and the catalyst.

-

Stirring: Stir at room temperature. The TMOF reacts with the water produced to form methyl formate and methanol, driving the equilibrium irreversibly.[1]

-

Monitoring: Monitor by TLC or GC (usually complete in <2 hours).

-

Workup: Quench by adding a few drops of triethylamine or solid Na2CO3.

-

Purification: Evaporate the methanol and methyl formate (low boiling). Distill the crude oil under vacuum to obtain pure this compound (bp 112°C at 760 mmHg).

Protocol C: General Deprotection

To regenerate furfural from either acetal:

-

Dissolve the acetal in acetone/water (4:1).

-

Add a catalytic amount of HCl or pTSA (pH ~3).

-

Stir at room temperature for 30–60 minutes.

-

Neutralize with NaHCO3 and extract with DCM.

Decision Workflow

Use this logic flow to select the appropriate protecting group and synthesis method.

Caption: Decision tree for selecting between DMA and DEA based on process requirements.

References

-

Chernyak, M. Y., et al. (2016). "Preparative Synthesis of Furfural Diethyl Acetal Through the Direct Interaction of the Alcohol and Aldehyde." Journal of Siberian Federal University.[2] Chemistry, 9(2), 146-151. Link

-

PubChem. (2025).[3] "this compound (Compound)."[3][4][5] National Library of Medicine. Link

-

Sigma-Aldrich. (2025). "2-Furaldehyde diethyl acetal Product Specification." Link

-

Organic Chemistry Portal. "Dimethyl Acetals: Synthesis and Properties." Link

-

GuideChem. "2-Furancarboxaldehyde dimethyl acetal Properties and CAS 1453-62-9." Link

Sources

HPLC Analysis of 2-(Dimethoxymethyl)furan: A Stability-Centric Guide

The Analytical Challenge: The "Acid Trap"

2-(Dimethoxymethyl)furan (also known as Furfural Dimethyl Acetal or F-DMA) presents a specific chemical paradox in chromatography. While it possesses the robust UV chromophore of the furan ring (allowing for sensitive UV detection), its acetal functionality renders it chemically fragile in the very conditions most HPLC methods employ.

The Core Problem: Standard Reverse Phase (RP) HPLC methods for furanics typically utilize acidic mobile phases (pH 2.0–3.0 using Formic Acid or TFA) to suppress silanol activity and improve peak shape. For this compound, this is a catastrophic error. In acidic aqueous environments, the acetal group rapidly hydrolyzes back to its parent aldehyde, Furfural, and methanol.

Researchers often misinterpret this degradation as "sample impurity" or "column reactivity," leading to false quantitation of Furfural and complete loss of the F-DMA signal. This guide proposes a Neutral pH Reverse Phase Method as the superior alternative, contrasted against the standard Gas Chromatography (GC) approach.

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway that occurs if standard acidic HPLC conditions are used.

Figure 1: The Acid Hydrolysis Pathway. Using acidic modifiers (TFA, Formic Acid) converts the target analyte into Furfural during the run.

Strategic Comparison: HPLC vs. GC